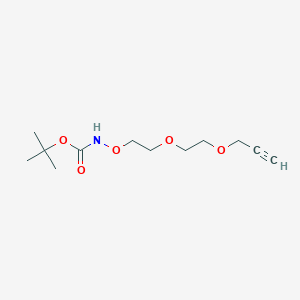

t-Boc-Aminooxy-PEG2-Propargyl

Übersicht

Beschreibung

t-Boc-aminooxy-PEG2-Propargyl: is a compound widely used in the field of click chemistry. It is a crosslinker containing a propargyl group and a t-Boc-aminooxy group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .

Wissenschaftliche Forschungsanwendungen

t-Boc-aminooxy-PEG2-Propargyl has a wide range of applications in scientific research, including:

Chemistry: It is used as a crosslinker in click chemistry reactions to create stable triazole linkages.

Biology: The compound is used to modify biomolecules, such as proteins and nucleic acids, for various biological studies.

Medicine: It is employed in the development of drug delivery systems and therapeutic agents.

Industry: The compound is used in the synthesis of advanced materials and polymers

Wirkmechanismus

Target of Action

The primary target of t-Boc-aminooxy-PEG2-Propargyl are biomolecules that contain azide groups . The compound is used as a crosslinker to connect these biomolecules, creating bioconjugates with specific functionalities .

Mode of Action

This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne Click Chemistry . The propargyl group in the compound reacts with azide-bearing compounds or biomolecules to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions .

Biochemical Pathways

The compound plays a significant role in the creation of bioconjugates, which can be used to study the interactions between biomolecules and to construct biosensors . The presence of the PEG chain in the compound also ensures a certain level of biocompatibility and stability, allowing the bioconjugates to maintain their structure and functionality in complex biological environments .

Pharmacokinetics

This property can enhance the bioavailability of the compound, making it an effective carrier for drug delivery .

Result of Action

The primary result of the action of this compound is the creation of stable bioconjugates. These bioconjugates can be used for various purposes, including studying biomolecular interactions and constructing biosensors . In the context of drug delivery, the compound can connect drug molecules to the PEG chain, enabling targeted drug delivery and release .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, and ventilated place, away from light . Frequent thawing should be avoided, and the compound should be used immediately after preparation and stored at temperatures below -20°C .

Biochemische Analyse

Biochemical Properties

t-Boc-aminooxy-PEG2-Propargyl is reactive with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction yields a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .

Cellular Effects

It is known that the compound can react with azide-bearing compounds or biomolecules in cells to form a stable triazole linkage .

Molecular Mechanism

The propargyl group of this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction forms a stable triazole linkage . The protected amine can be deprotected under mild acidic conditions .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-aminooxy-PEG2-Propargyl typically involves the following steps:

Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected aminooxy group is then linked to a PEG2 (polyethylene glycol with two ethylene glycol units) spacer.

Introduction of the propargyl group: The final step involves attaching a propargyl group to the PEG2 spacer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Quality control: The final product is subjected to rigorous quality control measures to ensure it meets the required specifications

Analyse Chemischer Reaktionen

Types of Reactions: t-Boc-aminooxy-PEG2-Propargyl undergoes several types of chemical reactions, including:

Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne click chemistry to form stable triazole linkages.

Deprotection: The t-Boc-aminooxy group can be deprotected under mild acidic conditions to reveal the free aminooxy group.

Common Reagents and Conditions:

Copper Catalysts: Copper(I) catalysts are commonly used in the click chemistry reactions involving the propargyl group.

Acidic Conditions: Mild acidic conditions, such as dilute hydrochloric acid, are used for the deprotection of the t-Boc-aminooxy group.

Major Products:

Triazole Linkages: The primary product of the click chemistry reaction is a stable triazole linkage.

Free Aminooxy Group: Deprotection of the t-Boc-aminooxy group yields the free aminooxy group

Vergleich Mit ähnlichen Verbindungen

t-Boc-aminooxy-PEG-Propargyl: Similar to t-Boc-aminooxy-PEG2-Propargyl but with a different PEG spacer length.

Aminooxy-PEG-Propargyl: Lacks the t-Boc protection group, making it more reactive but less stable.

Propargyl-PEG: Contains only the propargyl group without the aminooxy functionality.

Uniqueness: this compound is unique due to its combination of a t-Boc-protected aminooxy group and a propargyl group linked by a PEG2 spacer. This combination provides both stability and reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

t-Boc-aminooxy-PEG2-Propargyl is a specialized compound utilized primarily in bioconjugation and click chemistry. This compound features a tert-butoxycarbonyl (t-Boc) protecting group attached to an aminooxy functional group, along with a propargyl group, which is an alkyne derivative. Its unique structure allows it to serve as a versatile linker in various chemical and biological applications.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : 299.32 g/mol

- Functional Groups :

- t-Boc (tert-butoxycarbonyl)

- Aminooxy

- Propargyl (alkyne)

The presence of the PEG (polyethylene glycol) spacer enhances the solubility and biocompatibility of the compound, making it suitable for in vivo applications.

This compound primarily targets biomolecules containing carbonyl groups (aldehydes and ketones). The compound's mode of action involves:

- Formation of Stable Oxime Linkages : The aminooxy group reacts with carbonyl groups to form stable oxime bonds, which are critical for bioconjugation processes.

- Click Chemistry Applications : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition, allowing for the formation of stable triazole linkages with azide-bearing compounds.

Pharmacokinetics

The hydrophilic PEG spacer increases the compound's solubility in aqueous media, which is essential for biological applications. This property aids in drug delivery systems by improving the solubility and stability of therapeutic agents .

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Cell Signaling Pathways : By forming stable linkages with biomolecules, it can modulate their activity and alter cellular functions.

- Gene Expression : The compound's ability to interact with specific biomolecules may influence gene expression profiles within cells .

Study 1: Bioconjugation Efficiency

A study demonstrated the efficiency of this compound in bioconjugation reactions. Researchers used this compound to attach therapeutic peptides to cancer-targeting antibodies, resulting in enhanced specificity and efficacy against cancer cells. The study highlighted the stability of oxime linkages formed between the antibody and peptide, which improved the overall therapeutic outcome .

Study 2: Drug Delivery Systems

In another research effort, this compound was incorporated into a drug delivery system designed for targeted cancer therapy. The PEGylated formulation showed improved pharmacokinetics and reduced immunogenicity compared to non-PEGylated counterparts. In vivo studies indicated that this formulation could effectively deliver chemotherapeutic agents directly to tumor sites while minimizing systemic toxicity.

Table 1: Comparison of Bioconjugation Methods Using this compound

| Method | Reaction Type | Stability | Applications |

|---|---|---|---|

| Oxime Formation | Aldehyde/Ketone Reaction | High | Protein labeling, drug conjugation |

| Click Chemistry | Alkyne/Azide Reaction | Very High | Targeted delivery systems |

Table 2: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Cell Signaling Modulation | Alters signaling pathways through conjugation |

| Gene Expression Influence | Affects transcriptional activity via biomolecule interaction |

| Enhanced Drug Delivery | Improves solubility and targeting of therapeutic agents |

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-6-15-7-8-16-9-10-17-13-11(14)18-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPUFYWATPLMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178343 | |

| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895922-74-3 | |

| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.